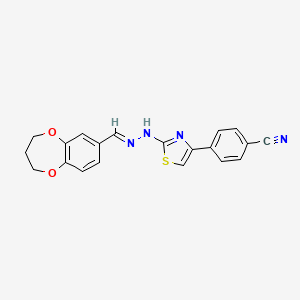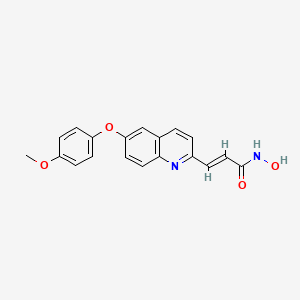
Hdac6-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac6-IN-11 is a small-molecule inhibitor specifically targeting histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the deacetylation of lysine residues on histone and non-histone proteins, impacting various cellular processes such as gene expression, cell motility, and protein degradation. This compound has garnered significant interest due to its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions where histone deacetylase 6 is implicated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-11 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes involve:
Formation of the Core Scaffold: This step often involves cyclization reactions under controlled conditions.
Functional Group Modifications: Introduction of specific functional groups to improve binding affinity and selectivity towards histone deacetylase 6. This may involve reactions such as alkylation, acylation, and amination.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Hdac6-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Hdac6-IN-11 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. .
Neurodegenerative Diseases: this compound is being studied for its neuroprotective effects, particularly in diseases like Alzheimer’s and Parkinson’s. .
Immunotherapy: This compound has been shown to modulate immune responses, making it a potential candidate for enhancing immunotherapeutic strategies.
Viral Infections: Research suggests that this compound may play a role in inhibiting viral replication and modulating host immune responses.
Mecanismo De Acción
Hdac6-IN-11 exerts its effects by specifically inhibiting the deacetylase activity of histone deacetylase 6. This inhibition leads to increased acetylation of histone and non-histone proteins, affecting various cellular processes. The molecular targets and pathways involved include:
Histone Acetylation: Increased acetylation of histones leads to changes in chromatin structure and gene expression.
Non-Histone Protein Acetylation: Increased acetylation of proteins like α-tubulin and heat shock protein 90 (HSP90) affects cell motility, protein stability, and stress responses
Signaling Pathways: This compound modulates various signaling pathways, including those involved in cell cycle regulation, apoptosis, and immune responses
Comparación Con Compuestos Similares
Hdac6-IN-11 is unique in its high selectivity and potency towards histone deacetylase 6 compared to other histone deacetylase inhibitors. Similar compounds include:
Tubastatin A: Another selective histone deacetylase 6 inhibitor with similar applications but different chemical structure.
Vorinostat (SAHA): A pan-histone deacetylase inhibitor with broader activity but less selectivity towards histone deacetylase 6.
Nexturastat A:
This compound stands out due to its unique chemical structure, which provides enhanced selectivity and reduced off-target effects compared to other inhibitors .
Propiedades
Fórmula molecular |
C19H16N2O4 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
(E)-N-hydroxy-3-[6-(4-methoxyphenoxy)quinolin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H16N2O4/c1-24-15-5-7-16(8-6-15)25-17-9-10-18-13(12-17)2-3-14(20-18)4-11-19(22)21-23/h2-12,23H,1H3,(H,21,22)/b11-4+ |
Clave InChI |
VIDKIEAXAKFSHN-NYYWCZLTSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)/C=C/C(=O)NO |
SMILES canónico |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)C=CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
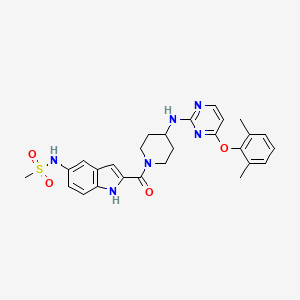

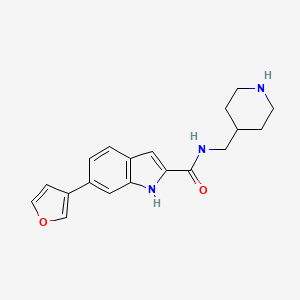

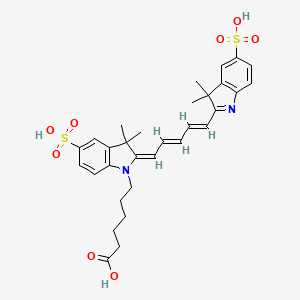
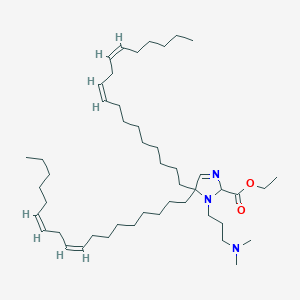
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)


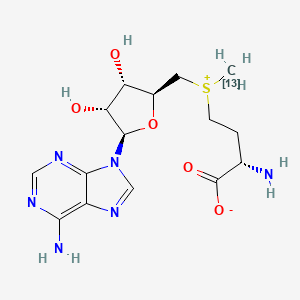
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
